molecular formula C17H11ClO5 B5602792 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

Cat. No.: B5602792
M. Wt: 330.7 g/mol
InChI Key: NJMHHRNQJNSFTI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a chromenone core, and a methyl carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the methyl carbonate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthesis process is an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-4-oxo-4H-chromen-2-yl methyl carbonate
  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate
  • 3-(2-bromophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

Uniqueness

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate is unique due to the specific positioning of the chlorophenyl group and the presence of the methyl carbonate ester. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c1-21-17(20)23-10-6-7-12-15(8-10)22-9-13(16(12)19)11-4-2-3-5-14(11)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMHHRNQJNSFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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